Lipophilicity Increase: 2-Fold Higher Computed XLogP3 vs. Unsubstituted Methyl Nicotinate
Methyl 2-(trifluoromethyl)nicotinate exhibits a computed XLogP3 of 1.6, compared to 0.8 for methyl nicotinate, representing a 2-fold increase in predicted octanol-water partition coefficient [1][2]. This difference arises directly from the hydrophobic −CF₃ substituent and is consistent across all CF₃-substituted nicotinate isomers, which share XLogP3 values of approximately 1.6 [3][4]. However, the 2-position isomer is unique in coupling this elevated lipophilicity with ortho-electronic effects on the ester and pyridine nitrogen.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Methyl nicotinate: XLogP3 = 0.8 |
| Quantified Difference | 2-fold increase (1.6 vs. 0.8) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
A 2-fold higher logP translates into enhanced membrane permeability and altered extraction behavior, critical for selection in drug discovery programs where oral bioavailability or blood-brain barrier penetration is targeted.
- [1] PubChem Compound Summary: Methyl 2-(trifluoromethyl)nicotinate, CID 18374285, XLogP3-AA property. View Source
- [2] PubChem Compound Summary: Methyl Nicotinate, CID 7151, XLogP3 property. View Source
- [3] PubChem Compound Summary: Methyl 4-(trifluoromethyl)nicotinate, CID 2775680, XLogP3-AA property. View Source
- [4] Methyl 6-(trifluoromethyl)nicotinate XLogP value (Basechem). View Source
